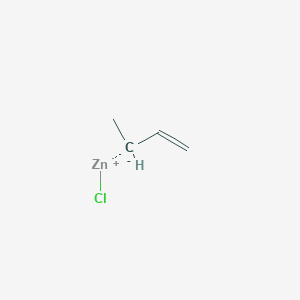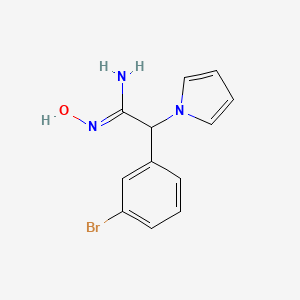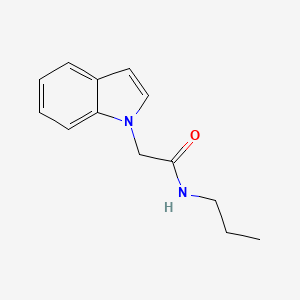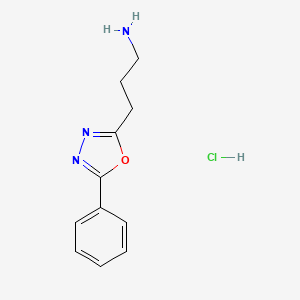
3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a cyano group, a thiophene ring, and a carboxylic acid group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a cyanoacetamide in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for various diseases, including cancer, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the carboxylic acid group are often key functional groups involved in binding to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene ring.
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the cyano group.
3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid may confer unique electronic properties and biological activities compared to similar compounds. The combination of the cyano group, the thiophene ring, and the carboxylic acid group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H6N2O3S |
|---|---|
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(11(15)16)4-8(13-10(7)14)9-2-1-3-17-9/h1-4H,(H,13,14)(H,15,16) |
Clé InChI |
YTAAAYVVWWOBGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)


![1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14879341.png)

![(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14879348.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)





![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14879394.png)
